molecular formula C16H24O2 B14854517 3-Tert-butyl-5-(cyclohexyloxy)phenol

3-Tert-butyl-5-(cyclohexyloxy)phenol

Cat. No.: B14854517
M. Wt: 248.36 g/mol
InChI Key: NLUAELPAGDWFCY-UHFFFAOYSA-N
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Description

3-Tert-butyl-5-(cyclohexyloxy)phenol: is an organic compound characterized by a phenolic structure with a tert-butyl group at the 3-position and a cyclohexyloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-tert-butyl-5-(cyclohexyloxy)phenol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Using large-scale reactors to carry out the alkylation and etherification reactions.

    Purification: The product is purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-tert-butyl-5-(cyclohexyloxy)phenol can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups present.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenolic hydrogen is replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)

Major Products:

    Oxidation: Quinones

    Reduction: Reduced phenolic compounds

    Substitution: Halogenated or nitrated phenolic derivatives

Scientific Research Applications

Chemistry:

    Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.

    Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Antioxidant: Acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals.

    Enzyme Inhibition: Inhibits certain enzymes, making it useful in studying enzyme kinetics and mechanisms.

Medicine:

    Pharmaceuticals: Potential use in the development of drugs due to its antioxidant and enzyme inhibitory properties.

    Therapeutics: Investigated for its potential therapeutic effects in treating diseases related to oxidative stress.

Industry:

    Polymer Stabilization: Used as a stabilizer in polymers to prevent degradation.

    Additives: Incorporated into lubricants and fuels to enhance performance and longevity.

Mechanism of Action

Mechanism: The mechanism by which 3-tert-butyl-5-(cyclohexyloxy)phenol exerts its effects involves:

    Antioxidant Activity: The phenolic hydroxyl group donates a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.

    Enzyme Inhibition: The compound binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

Molecular Targets and Pathways:

    Free Radicals: Targets reactive oxygen species (ROS) and neutralizes them.

    Enzymes: Inhibits enzymes involved in oxidative stress pathways, such as lipoxygenases and cyclooxygenases.

Comparison with Similar Compounds

    3-tert-Butylphenol: Lacks the cyclohexyloxy group, making it less effective as an antioxidant.

    2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant but with different structural features and applications.

    4-tert-Butylcatechol: Contains two hydroxyl groups, providing different reactivity and applications.

Uniqueness: 3-tert-butyl-5-(cyclohexyloxy)phenol is unique due to the presence of both tert-butyl and cyclohexyloxy groups, which enhance its antioxidant properties and make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-tert-butyl-5-cyclohexyloxyphenol

InChI

InChI=1S/C16H24O2/c1-16(2,3)12-9-13(17)11-15(10-12)18-14-7-5-4-6-8-14/h9-11,14,17H,4-8H2,1-3H3

InChI Key

NLUAELPAGDWFCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)OC2CCCCC2)O

Origin of Product

United States

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